molecular formula C13H15ClN2O2 B11954370 [(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone

[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone

Cat. No.: B11954370
M. Wt: 266.72 g/mol
InChI Key: NABVEUOQWVJZKQ-UHFFFAOYSA-N
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Description

1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene is an organic compound with the molecular formula C13H14ClNO2 It is a derivative of benzene, featuring a chloro group and a complex substituent containing a cyclohexylideneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexylideneamino intermediate: Cyclohexanone reacts with hydroxylamine to form cyclohexylideneamine.

    Coupling with 4-chlorobenzoic acid: The cyclohexylideneamine intermediate is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids or bases: For hydrolysis reactions.

Major Products

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis products: Cyclohexylideneamine and 4-chlorobenzoic acid.

Scientific Research Applications

1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene has several scientific research applications:

    Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials science:

    Pharmaceutical research: Investigated for its potential biological activities and as a building block for drug development.

Mechanism of Action

The mechanism of action of 1-chloro-4-({[(cyclohexylideneamino)oxy]carbonyl}amino)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-4-({[(cyclohexylamino)carbonyl]amino}sulfonyl)benzene: Similar structure but with a sulfonyl group instead of the oxycarbonyl group.

    4-chlorobenzoic acid derivatives: Compounds with similar benzene ring structures and chloro substituents.

Properties

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

(cyclohexylideneamino) N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C13H15ClN2O2/c14-10-6-8-11(9-7-10)15-13(17)18-16-12-4-2-1-3-5-12/h6-9H,1-5H2,(H,15,17)

InChI Key

NABVEUOQWVJZKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NOC(=O)NC2=CC=C(C=C2)Cl)CC1

Origin of Product

United States

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